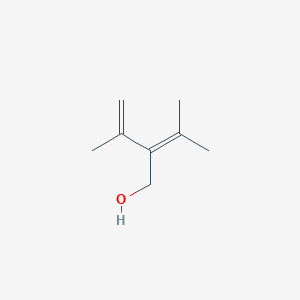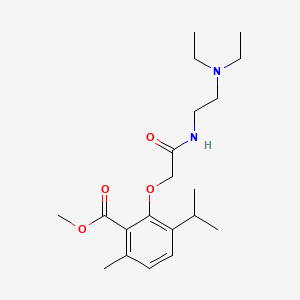![molecular formula C13H20N2O B14636803 N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide CAS No. 56635-61-1](/img/structure/B14636803.png)
N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide is an organic compound with a complex structure that includes both amide and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(dimethylamino)ethyl]carboxamide derivatives: These compounds share a similar structure but differ in their functional groups, leading to different chemical and biological properties.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Known for its antitumor properties and ability to intercalate with DNA.
Uniqueness
N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide is unique due to its specific combination of amide and amine functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
56635-61-1 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide |
InChI |
InChI=1S/C13H20N2O/c1-11-7-5-6-8-12(11)13(16)15(4)10-9-14(2)3/h5-8H,9-10H2,1-4H3 |
Clé InChI |
ZVJSVOCNASSKCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)N(C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
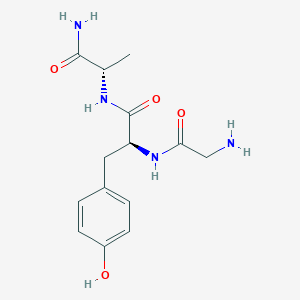
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
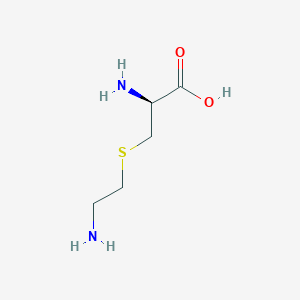
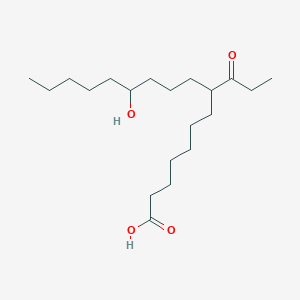
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
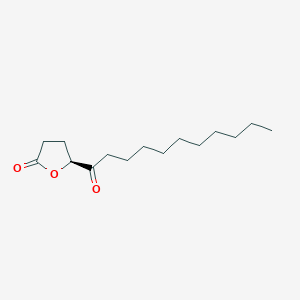

![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)

